1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Secure the 3-piperidinyl regioisomer to explore distinct binding geometries in sigma-1 and DHODH targets. This N1-ethyl tetrahydroindazole scaffold offers a unique basic amine vector critical for target engagement, as non-3-yl isomers and N-deethylated analogs show altered activity. Ideal for fragment-based screening with optimal lead-like properties (MW 233.35, XLogP3 1.9).

Molecular Formula C14H23N3
Molecular Weight 233.35 g/mol
CAS No. 2097954-43-1
Cat. No. B1491649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole
CAS2097954-43-1
Molecular FormulaC14H23N3
Molecular Weight233.35 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCCC2)C(=N1)C3CCCNC3
InChIInChI=1S/C14H23N3/c1-2-17-13-8-4-3-7-12(13)14(16-17)11-6-5-9-15-10-11/h11,15H,2-10H2,1H3
InChIKeySGKRJCBODYZJGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097954-43-1): Core Identity and Procurement-Relevant Structural Features


1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097954-43-1) is a heterocyclic small molecule (C14H23N3, MW 233.35 g/mol) built on the 4,5,6,7-tetrahydro-1H-indazole scaffold—a partially saturated bicyclic system that combines a pyrazole ring fused to a cyclohexane ring, offering conformational semi-rigidity distinct from fully aromatic indazoles [1]. The compound carries an N1-ethyl substituent and a piperidin-3-yl group at the C3 position, yielding a single hydrogen bond donor (piperidine NH), two hydrogen bond acceptors, and a computed XLogP3 of 1.9 [1]. This specific substitution pattern places the compound at the intersection of the tetrahydroindazole chemical space—a scaffold that has yielded inhibitors of dihydroorotate dehydrogenase (DHODH), sigma-1 and sigma-2 receptors, interleukin-2 inducible T-cell kinase (ITK), cannabinoid-1 (CB1) receptors, and cyclin-dependent kinases (CDK2) in published medicinal chemistry campaigns [2][3][4].

Why Generic Substitution Fails for 1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole: The Piperidine Regioisomer and N1-Alkylation Problem


Compounds sharing the tetrahydroindazole core and C14H23N3 molecular formula cannot be treated as interchangeable because the piperidine attachment position (2-yl, 3-yl, or 4-yl) dictates the spatial trajectory of the basic amine—a critical determinant of target engagement. In published tetrahydroindazole sigma-1 receptor SAR, the presence and geometry of a basic amine linker proved essential for activity, with non-basic linkers (ether, thioether, sulfonamide, amide) rendering compounds completely inactive [1]. Similarly, the N1-ethyl group is not merely a decorative alkyl substituent: in the tetrahydroindazole DHODH inhibitor series, N1-aryl substitution profoundly modulated potency, with N2-substituted regioisomers generally exhibiting greater sigma-1 potency than N1 variants, demonstrating that the identity and position of the N-substituent are pharmacologically non-redundant [1][2]. A procurement decision to substitute the 3-piperidinyl isomer with a 2- or 4-piperidinyl congener, or to use the non-ethylated 3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 1557657-64-3, MW 205.3), therefore risks altering both the pharmacophoric geometry and the lipophilicity-driven ADME profile, with quantifiable consequences detailed in Section 3.

Quantitative Differentiation Evidence for 1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole: Comparator-Anchored Data for Procurement Decisions


Piperidine Regioisomer Comparison: Predicted Basicity and Conformational Divergence Among 2-yl, 3-yl, and 4-yl Variants

Among the three C14H23N3 regioisomers bearing a piperidine ring at the indazole C3 position, the 3-piperidinyl attachment in the target compound orients the secondary amine along a distinct vector compared to the 2-piperidinyl (ortho-like) and 4-piperidinyl (para-like) analogs. This spatial difference is quantifiable through predicted physicochemical properties. The 2-piperidinyl isomer (CAS 2098140-41-9) exhibits a predicted pKa of 8.95 ± 0.10 and a boiling point of 381.4 ± 30.0 °C, with a density of 1.21 ± 0.1 g/cm³ . While the 3-yl and 4-yl isomers share identical molecular weight (233.35 g/mol) and molecular formula, the altered connectivity changes the through-space electronic environment of the piperidine nitrogen, affecting its protonation state at physiological pH. Published tetrahydroindazole sigma receptor SAR demonstrates that basic amine geometry is a requirement for receptor binding, with non-basic replacements resulting in complete loss of activity [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

N1-Ethyl Substitution: Lipophilicity and Hydrogen Bond Donor Modulation Relative to the Non-Alkylated Analog

The N1-ethyl group differentiates the target compound (C14H23N3, MW 233.35) from its non-alkylated congener 3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 1557657-64-3, C12H19N3, MW 205.30) . The target compound has a computed XLogP3 of 1.9 and one hydrogen bond donor (piperidine NH only), whereas the non-ethylated analog retains an additional indazole NH donor (total HBD = 2) and a lower predicted logP due to the absence of the ethyl group [1]. The ΔMW of +28.05 g/mol and ΔHBD of −1 represent a favorable trade-off: increased membrane permeability potential (logP shift from an estimated <1.0 to 1.9) with reduced hydrogen bonding capacity that may improve CNS penetration according to the Pardridge rule-of-five. In published DHODH inhibitor campaigns, N1-substitution was a critical optimization vector, with compound 51 (bearing an optimized N-substituent) achieving IC50 <15 nM against human DHODH and demonstrating favorable solubility and in vitro metabolic stability profiles suitable for preclinical development [2].

Drug Design ADME Physicochemical Properties

Class-Level Potency Benchmarking: Tetrahydroindazole DHODH Inhibitors Demonstrate Low-Nanomolar Enzymatic IC50 with p53 Pathway Activation

While no direct IC50 data exist in the public domain for the target compound against DHODH, the tetrahydroindazole scaffold to which it belongs has been extensively characterized. The racemic hit HZ00 inhibited human DHODH with an IC50 of 2.2 μM, with the active (R)-enantiomer achieving IC50 = 1.0 μM and the (S)-enantiomer showing IC50 = 9.5 μM—a 9.5-fold enantiomeric potency difference [1]. Optimization of this series by Popova et al. (2020) yielded compounds 51 and 52 with DHODH IC50 values below that of (R)-HZ05, and several HZ analogs achieved IC50 values as low as 15 nM in enzymatic assays, with concomitant inhibition of cancer cell growth and activation of p53-dependent transcription in a reporter cell assay [2]. These compounds induced the DNA damage marker γ-H2AX, an effect preventable by the pan-caspase inhibitor Z-VAD-FMK, confirming on-target pathway engagement [2]. Compound 51 was profiled for solubility and in vitro metabolic stability and identified as a favorable candidate for preclinical efficacy studies [2].

Cancer Therapeutics DHODH Inhibition p53 Activation

Class-Level Sigma Receptor Affinity: Tetrahydroindazole Ligands Achieve Sub-20 nM Ki at Sigma-1 with >500-Fold Selectivity Over Sigma-2

The tetrahydroindazole scaffold has produced some of the most potent and selective sigma-1 receptor ligands reported. Iyamu et al. (2019) identified compound 7bf with a sigma-1 pKi of 7.8 (Ki = 17 nM) and >500-fold selectivity over sigma-2 (pKi <5, Ki >10 μM) [1]. Critically, the SAR revealed that a basic amine in the R2 linker was a strict requirement—ether, thioether, sulfonamide, and amide replacements were completely inactive (pKi <5). N2-substituted tetrahydroindazoles generally exhibited greater sigma-1 potency than N1-substituted variants, establishing the importance of N-substitution regiochemistry [1]. The parallel sigma-2 receptor series developed by Wu et al. (2015) produced tetrahydroindazole-benzamide hybrids with quantifiable affinity at both subtypes [2]. The target compound, bearing both an N1-ethyl substituent and a basic piperidine amine, possesses the two pharmacophoric elements independently validated as essential for sigma receptor engagement in this scaffold class.

Sigma Receptors CNS Drug Discovery Receptor Binding

Scaffold Polypharmacology Breadth: Tetrahydroindazoles Are Validated Hits Across at Least Six Distinct Target Classes

The tetrahydroindazole scaffold has produced confirmed inhibitors across a remarkably broad range of targets: (i) DHODH—racemic HZ00 IC50 = 2.2 μM with chiral resolution identifying (R)-enantiomer (IC50 = 1.0 μM) as the active species [1]; (ii) sigma-1 receptor—Ki = 17 nM for optimized compound 7bf [2]; (iii) interleukin-2 inducible T-cell kinase (ITK)—lead compound GNE-9822 with potent enzymatic inhibition and in vivo pharmacodynamic modulation of IL-2 and IL-13 production [3]; (iv) cannabinoid-1 (CB1) receptor—peripherally selective inverse agonists with measured plasma and brain concentrations in mouse tissue distribution studies [4]; (v) CDK2/cyclin complexes—over 50 tetrahydroindazoles synthesized and screened, with hit compound 3 identified from high-throughput screening [5]; (vi) carbonic anhydrase isoforms I, II, IV, and IX—N-arylsubstituted secondary sulfonamides featuring a bicyclic tetrahydroindazole scaffold [6]. No single comparator compound has demonstrated confirmed activity across this breadth of target space. The target compound, with its specific N1-ethyl/3-piperidinyl substitution, represents an unexplored combination within this polypharmacological scaffold space.

Chemical Biology Target Deconvolution Scaffold Versatility

Procurement-Driven Application Scenarios for 1-Ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2097954-43-1)


Focused Kinase or GPCR Lead Discovery Library Design Requiring Defined Basic Amine Geometry

For medicinal chemistry teams constructing a target-focused library around kinase or GPCR ATP-binding sites, the 3-piperidinyl regioisomer provides a unique basic amine vector that differs from the more common 4-piperidinyl attachment found in commercial screening collections. The predicted pKa of the piperidine NH positions the compound for ionic interactions with conserved Asp/Glu residues in kinase hinge regions or GPCR orthosteric sites, while the N1-ethyl group contributes lipophilicity (XLogP3 = 1.9) for occupancy of hydrophobic sub-pockets without excessive molecular weight [1]. The single hydrogen bond donor and two acceptors maintain compliance with lead-like physicochemical criteria, making this compound suitable as a fragment elaboration starting point or as a late-stage diversification intermediate.

DHODH Inhibitor Hit-to-Lead Optimization Leveraging Established Scaffold SAR

Given the validated DHODH inhibitory activity of the tetrahydroindazole scaffold—with HZ00 demonstrating IC50 = 2.2 μM and optimized analogs reaching 15 nM [1]—the target compound offers a structurally distinct entry point for SAR exploration. Its 3-piperidinyl substituent occupies chemical space not explored in the published HZ series (which focused on pyridyl-aryl substituents), while the N1-ethyl group provides a conservative alkyl substituent that may improve metabolic stability relative to the N1-H analogs. Researchers can benchmark any newly synthesized analog against (R)-HZ00 (IC50 = 1.0 μM) and the 15 nM optimized leads, with the uridine rescue assay and γ-H2AX induction serving as established pathway-engagement readouts [1][2].

Sigma-1/Sigma-2 Chemical Probe Development with Defined N1-Substitution and Basic Amine Pharmacophore

The target compound contains the two independently validated pharmacophoric requirements for sigma receptor binding within the tetrahydroindazole class: a basic amine (piperidine NH) and an N1-substituent (ethyl) [1]. In the optimized series, compound 7bf achieved sigma-1 Ki = 17 nM with >500-fold selectivity over sigma-2 [1]. The target compound's 3-piperidinyl configuration offers a distinct conformational presentation of the basic amine compared to the aminomethyl-piperidine linkers employed in the published sigma-1 series, potentially accessing different sub-pockets within the sigma-1 binding site. Procurement of this specific regioisomer enables direct competitive binding assays against [³H](+)-pentazocine to determine whether the 3-piperidinyl geometry retains or improves upon the published affinity benchmarks.

Multi-Target Screening Core Compound Acquisition for Diverse Assay Panels

For academic screening facilities or biotechnology compound management groups maintaining a diverse screening deck, the tetrahydroindazole scaffold's demonstrated activity across DHODH, sigma receptors, ITK, CB1, CDK2, and carbonic anhydrase isoforms [1][2][3][4] makes this compound a high-value acquisition. The target compound's favorable lead-like properties (MW 233.35, XLogP3 1.9, TPSA ≈ 29.85 Ų, 2 rotatable bonds) place it in an optimal region of chemical space for fragment-based screening and structure-based design. Its single HBD simplifies docking pose prediction compared to analogs with multiple HBDs. At typical vendor purity of 95%, the compound is suitable for direct use in biochemical and biophysical assays without additional purification, reducing time from procurement to screening data.

Quote Request

Request a Quote for 1-ethyl-3-(piperidin-3-yl)-4,5,6,7-tetrahydro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.